molecular formula C13H17ClN2O B1399452 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one CAS No. 1316217-83-0

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1399452
CAS No.: 1316217-83-0
M. Wt: 252.74 g/mol
InChI Key: GRTUMFXZEHTTJY-UHFFFAOYSA-N
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Description

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methylene bridge

Preparation Methods

The synthesis of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and piperidine.

    Reaction Conditions: The 6-chloropyridine is reacted with formaldehyde and piperidine under acidic conditions to form the intermediate 6-chloropyridin-3-ylmethylpiperidine.

    Final Step: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Chemical Reactions Analysis

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chloropyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence neurotransmission and has potential therapeutic implications for neurological conditions.

Comparison with Similar Compounds

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one can be compared with similar compounds such as:

    1-(6-Chloropyridin-3-yl)-N-methylmethanamine: This compound also features a chloropyridine moiety but differs in its substitution pattern and functional groups.

    2-Chloro-5-(methylaminomethyl)pyridine: Another chloropyridine derivative with different substitution and functional groups.

    6-Chloro-N-methyl-3-pyridinemethanamine: Similar in structure but with variations in the piperidine ring and functional groups.

Properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-4-11(5-7-16)8-12-2-3-13(14)15-9-12/h2-3,9,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUMFXZEHTTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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